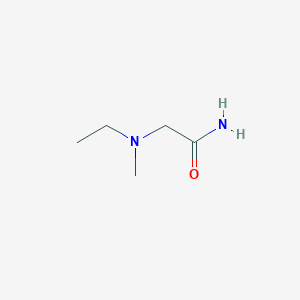
2-(Methyl-ethylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methyl-ethylamino)acetamide, also known as MEAA, is a chemical compound that belongs to the class of amides. It is commonly used in scientific research for its potential therapeutic properties. MEAA is a synthetic compound that can be synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 2-(Methyl-ethylamino)acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine and serotonin. 2-(Methyl-ethylamino)acetamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
2-(Methyl-ethylamino)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to reduce the severity and frequency of seizures. 2-(Methyl-ethylamino)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(Methyl-ethylamino)acetamide in lab experiments is its potential therapeutic properties. 2-(Methyl-ethylamino)acetamide has been shown to have a variety of effects that make it a promising candidate for the treatment of various neurological disorders. However, one limitation of using 2-(Methyl-ethylamino)acetamide in lab experiments is its potential toxicity. 2-(Methyl-ethylamino)acetamide has been shown to be toxic at high doses, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(Methyl-ethylamino)acetamide. One direction is to further investigate its potential use in treating neurological disorders, including Alzheimer's disease. Another direction is to study the potential side effects and toxicity of 2-(Methyl-ethylamino)acetamide in more detail. Additionally, further research is needed to fully understand the mechanism of action of 2-(Methyl-ethylamino)acetamide and how it interacts with various neurotransmitters and enzymes in the brain.
Conclusion
In conclusion, 2-(Methyl-ethylamino)acetamide is a synthetic compound that has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in treating Alzheimer's disease and other neurological disorders. 2-(Methyl-ethylamino)acetamide can be synthesized using various methods, and its mechanism of action is not fully understood. 2-(Methyl-ethylamino)acetamide has a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of 2-(Methyl-ethylamino)acetamide, including further investigation of its potential therapeutic properties and toxicity.
Synthesis Methods
2-(Methyl-ethylamino)acetamide can be synthesized using various methods, including the reaction of N-methylethylamine with chloroacetyl chloride, followed by the addition of sodium hydroxide. Another method involves the reaction of N-methylethylamine with chloroacetic acid, followed by the addition of thionyl chloride. Both methods result in the formation of 2-(Methyl-ethylamino)acetamide as a white crystalline powder.
Scientific Research Applications
2-(Methyl-ethylamino)acetamide has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in treating Alzheimer's disease and other neurological disorders.
properties
CAS RN |
116833-20-6 |
|---|---|
Product Name |
2-(Methyl-ethylamino)acetamide |
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-[ethyl(methyl)amino]acetamide |
InChI |
InChI=1S/C5H12N2O/c1-3-7(2)4-5(6)8/h3-4H2,1-2H3,(H2,6,8) |
InChI Key |
SKVBXXZAQNRXQL-UHFFFAOYSA-N |
SMILES |
CCN(C)CC(=O)N |
Canonical SMILES |
CCN(C)CC(=O)N |
synonyms |
2-(ETHYLMETHYLAMINO)ACETAMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



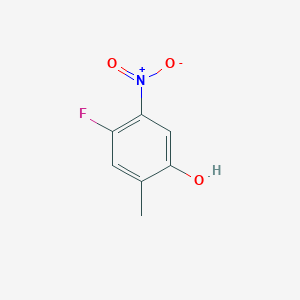
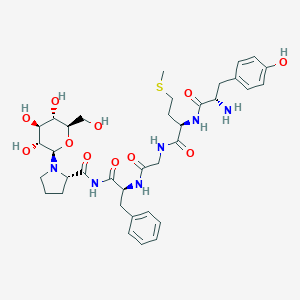
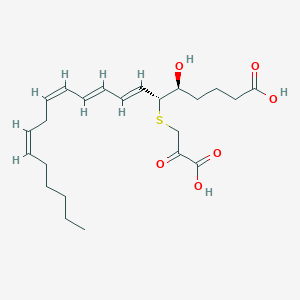
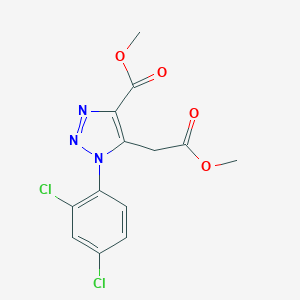
![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)

![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)


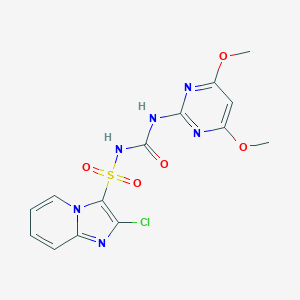
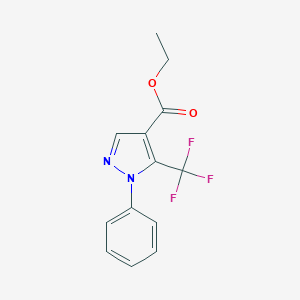
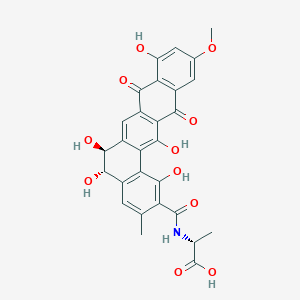

![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)